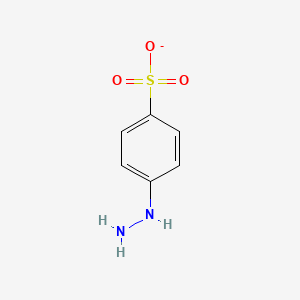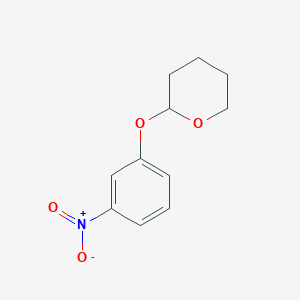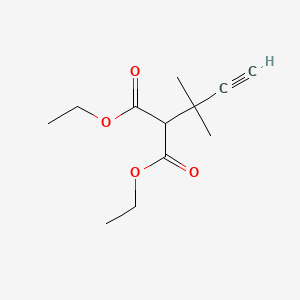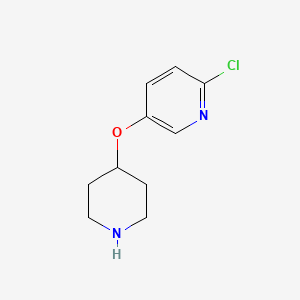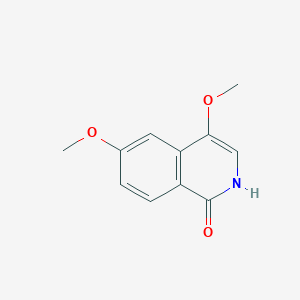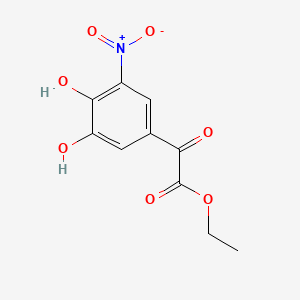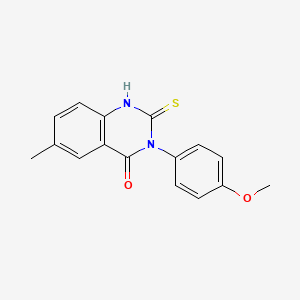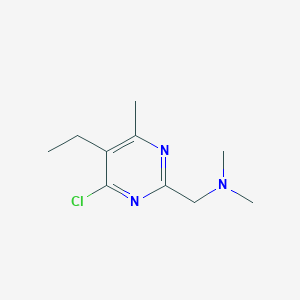![molecular formula C7H14N2O2 B8658303 [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL](/img/structure/B8658303.png)
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL
Übersicht
Beschreibung
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL is a chiral compound with a piperazine ring substituted with an acetyl group at the 4-position and a hydroxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available piperazine.
Acetylation: The piperazine is acetylated at the 4-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydroxymethylation: The acetylated piperazine is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the acetylation and hydroxymethylation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-Acetyl-2-piperazinecarboxylic acid.
Reduction: 4-Ethyl-2-piperazinemethanol.
Substitution: 4-Acetyl-2-piperazinealkyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, potentially affecting mood and cognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-Acetyl-2-piperazinemethanol: The enantiomer of [(2S)-4-ACETYLPIPERAZIN-2-YL]METHANOL, which may have different biological activities.
4-Acetylpiperazine: Lacks the hydroxymethyl group, leading to different chemical properties and reactivity.
2-Piperazinemethanol: Lacks the acetyl group, resulting in different biological and chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both acetyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-[(3S)-3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
DGUZPMRLCVSJPU-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)N1CCN[C@@H](C1)CO |
Kanonische SMILES |
CC(=O)N1CCNC(C1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
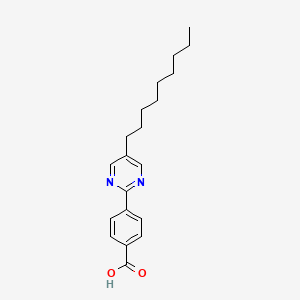
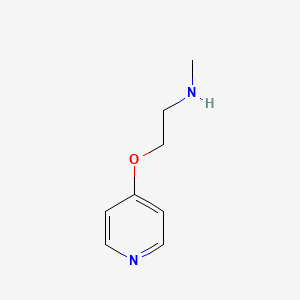
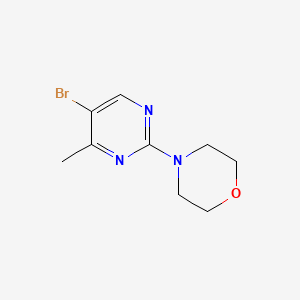
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)
